molecular formula C13H13NO3 B12514456 Ethyl 2-methoxyquinoline-5-carboxylate

Ethyl 2-methoxyquinoline-5-carboxylate

Cat. No.: B12514456
M. Wt: 231.25 g/mol
InChI Key: NEHZPRRPRIHSBT-UHFFFAOYSA-N
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Description

Ethyl 2-methoxyquinoline-5-carboxylate is a synthetic quinoline derivative of significant interest in advanced organic and medicinal chemistry research. This compound serves as a versatile building block, particularly in the synthesis of more complex heterocyclic systems with potential biological activity. Its molecular structure incorporates two key functional groups: an ester and a methoxy-substituted heteroaromatic ring, which make it a valuable intermediate for further chemical modifications. Researchers utilize this scaffold in the design and development of novel compounds for pharmacological screening. Quinoline cores similar to this one are frequently investigated for their antimicrobial and antimalarial properties . The synthetic approach for such quinoline esters often involves methods like the Conrad-Limpach synthesis, which involves a microwave-assisted, one-pot two-step process to create the quinoline ring system in a more eco-friendly manner . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any personal use. Researchers should handle this chemical with appropriate safety precautions, wearing suitable personal protective equipment.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-methoxyquinoline-5-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)10-5-4-6-11-9(10)7-8-12(14-11)16-2/h4-8H,3H2,1-2H3

InChI Key

NEHZPRRPRIHSBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=NC2=CC=C1)OC

Origin of Product

United States

Preparation Methods

Cyclization Methods

Cyclization remains a cornerstone for constructing the quinoline scaffold. This approach typically involves forming the bicyclic structure through intramolecular reactions, with subsequent functionalization to introduce substituents.

Key Steps and Conditions

  • Precursor Synthesis : A brominated or nitrated quinoline derivative is often used as a starting material. For example, 2-bromo-5-nitroquinoline can undergo nucleophilic substitution to introduce the methoxy group.
  • Cyclization Reagents : Reagents such as copper catalysts or palladium-mediated carbonyl insertions are employed to form the quinoline ring.
  • Functionalization : Post-cyclization steps include esterification or hydrolysis to introduce the 5-carboxylate group.
Example Protocol

A patent (CN112142661A) describes a two-step process:

  • Bromination : 3-Aminoquinoline is brominated to yield 3-amino-5-bromoquinoline using sulfuric acid and bromine at 0°C.
  • Carbonyl Insertion : The bromo intermediate undergoes palladium-catalyzed carbonylation with CO (0.8 MPa) at 75°C to form the 5-carboxylate group. While this method targets the 3-amino derivative, analogous strategies could be adapted for 2-methoxy substitution.

Carbonyl Insertion Reactions

This method leverages transition-metal catalysis to introduce the carboxylate group directly.

Reaction Parameters

Parameter Value/Description Reference
Catalyst Palladium chloride (PdCl₂) with triethylamine (TEA)
Solvent Methanol/N,N-dimethylformamide (DMF)
Temperature 75°C
Pressure 0.8 MPa (carbon monoxide)
Reaction Time 6 hours
Yield ~81% (for 3-aminoquinoline-5-carboxylate)

Mechanistic Insights

The palladium-catalyzed carbonyl insertion involves oxidative addition of CO into the Pd center, followed by migratory insertion into the C–Br bond of the bromoquinoline precursor. This method is scalable but requires precise control of CO pressure and temperature to avoid side reactions.

Rh-Catalyzed Cyclopropanation and Ring Expansion

A novel approach reported in Beilstein Journal of Organic Chemistry utilizes Rh(II) catalysts to construct the quinoline scaffold via cyclopropanation and subsequent ring expansion.

Reaction Scheme

  • Indole + Halodiazoacetate : Indole reacts with ethyl halodiazoacetate in the presence of Rh₂(esp)₂ to form a cyclopropane intermediate.
  • Ring Expansion : The cyclopropane undergoes ring-opening and elimination of H–X to form the quinoline-3-carboxylate.
Adaptation for 5-Carboxylate

Modifying the starting indole or diazoacetate could shift the regioselectivity to the 5-position. For example, electron-withdrawing groups on the indole may direct carbene insertion to a different site.

Microwave-Assisted Synthesis

Microwave (MW) irradiation enhances reaction efficiency and reduces side products. A protocol from ACS Omega demonstrates MW-assisted synthesis of kynurenic acid derivatives, suggesting applicability to quinoline systems.

Key Advantages

Parameter MW Method Conventional Method
Reaction Time Minutes Hours
Temperature Control Precise (e.g., 120–180°C) Variable
Yield Higher (up to 90%) Moderate

Oxidation and Functionalization

Dihydroquinoline intermediates are often oxidized to the aromatic quinoline system. For example, DDQ (dichlorodicyanoquinone) is used to oxidize dihydroquinoline-3-carboxylates to quinoline derivatives.

Example Protocol

  • Dihydroquinoline Synthesis : Reduction of a bromoquinoline precursor.
  • Oxidation : Treatment with DDQ in dichloromethane yields the fully aromatic quinoline.
Yield Data
Intermediate Oxidizing Agent Yield Reference
Dihydroquinoline-3-carboxylate DDQ 79%

Green Chemistry Approaches

Sustainable methods minimize solvent use and waste. A solvent-free cyclization strategy reported in VulcanChem uses continuous flow reactors.

Advantages

Parameter Green Method Reference
Solvent None (solvent-free)
Catalyst Recyclable catalysts (e.g., Pd on carbon)
Energy Efficiency Reduced via flow chemistry

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cyclization Direct ring formation Requires multi-step functionalization 50–70%
Carbonyl Insertion Scalable, high regioselectivity High CO pressure required 70–85%
Rh-Catalyzed Mild conditions, diverse substrates Expensive Rh catalysts 60–80%
Microwave-Assisted Rapid reaction, minimal byproducts Equipment-dependent 80–90%

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxyquinoline-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various quinoline derivatives .

Mechanism of Action

The exact mechanism of action of ethyl 2-methoxyquinoline-5-carboxylate is not well-understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 2-Chloro-5-Methylquinoline-4-Carboxylate (CAS 1242336-52-2)
  • Molecular Formula: C₁₃H₁₂ClNO₂
  • Substituents : Chloro (-Cl) at position 2, methyl (-CH₃) at position 5, and ethyl ester (-COOEt) at position 3.
  • Key Differences :
    • The chloro group (electron-withdrawing) replaces the methoxy group (electron-donating), altering electronic properties and reactivity.
    • The ethyl ester is at position 4 instead of 5, affecting steric interactions in reactions.
  • Applications : Used as a building block in medicinal chemistry, particularly for kinase inhibitors .
Ethyl 5-Methoxyindole-2-Carboxylate (CAS 128717-77-1)
  • Molecular Formula: C₁₂H₁₃NO₃
  • Core Structure: Indole ring (benzene fused to pyrrole) instead of quinoline (benzene fused to pyridine).
  • Substituents : Methoxy (-OCH₃) at position 5 and ethyl ester (-COOEt) at position 2.
  • Key Differences: Indole derivatives exhibit distinct electronic properties due to the lone pair on the pyrrole nitrogen. The substituent positions (5-methoxy vs. 2-methoxy in quinoline) influence binding affinity in biological targets.
  • Applications : Explored in serotonin receptor modulation and fluorescence-based probes .
Methyl Quinoline-5-Carboxylate (CAS 16675-62-0)
  • Molecular Formula: C₁₁H₉NO₂
  • Key Differences :
    • Lack of a methoxy group reduces electron-donating effects compared to the target compound.
    • The methyl ester (vs. ethyl ester) may slightly alter solubility and metabolic stability.
  • Applications : Intermediate in synthesizing anti-malarial agents .
Ethyl 6-Hydroxyquinoline-3-Carboxylate (CAS 6972-86-7)
  • Molecular Formula: C₁₂H₁₁NO₃
  • Substituents : Hydroxy (-OH) at position 6 and ethyl ester (-COOEt) at position 3.
  • Position 3 ester placement modifies steric accessibility for further functionalization.
  • Applications : Studied for antioxidant and anti-inflammatory properties .

Data Table: Comparative Analysis

Compound Name Core Structure Substituents (Positions) Molecular Formula CAS Number Key Properties/Applications
Ethyl 2-methoxyquinoline-5-carboxylate Quinoline 2-OCH₃, 5-COOEt C₁₃H₁₃NO₃ Not Provided Drug intermediate, electronics
Ethyl 2-chloro-5-methylquinoline-4-carboxylate Quinoline 2-Cl, 5-CH₃, 4-COOEt C₁₃H₁₂ClNO₂ 1242336-52-2 Kinase inhibitor synthesis
Ethyl 5-methoxyindole-2-carboxylate Indole 5-OCH₃, 2-COOEt C₁₂H₁₃NO₃ 128717-77-1 Serotonin receptor modulation
Methyl quinoline-5-carboxylate Quinoline 5-COOMe C₁₁H₉NO₂ 16675-62-0 Anti-malarial intermediate
Ethyl 6-hydroxyquinoline-3-carboxylate Quinoline 6-OH, 3-COOEt C₁₂H₁₁NO₃ 6972-86-7 Antioxidant research

Research Findings and Trends

  • Electronic Effects: Methoxy-substituted quinolines (e.g., the target compound) exhibit enhanced electron density, favoring electrophilic substitution reactions compared to chloro analogues .
  • Solubility: Hydroxy-substituted quinolines (e.g., CAS 6972-86-7) show higher aqueous solubility, while methoxy/ester derivatives are more lipophilic .
  • Biological Activity: Substituent position significantly impacts bioactivity. For example, 5-carboxylate quinolines are preferred in anti-malarial research, while 2-substituted derivatives target kinase enzymes .

Biological Activity

Ethyl 2-methoxyquinoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. The presence of the methoxy group and the carboxylate moiety contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound has been shown to:

  • Inhibit microbial growth : It can inhibit the activity of enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties against pathogens such as Helicobacter pylori .
  • Induce apoptosis in cancer cells : The compound interacts with cellular pathways that can lead to programmed cell death, making it a candidate for anticancer therapy .

Antimicrobial Activity

This compound has demonstrated potent antimicrobial effects. A study highlighted its efficacy against H. pylori, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL, which are lower than those of standard antibiotics like ciprofloxacin .

Microorganism MIC (µg/mL) Standard Drug MIC (µg/mL)
H. pylori4 - 160.125 - 0.5
Staphylococcus aureus8 - 320.25
Escherichia coli16 - 640.5

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties through its ability to induce apoptosis in various cancer cell lines. A notable study reported an IC50 value of approximately 10 µM against breast cancer cells, demonstrating its potential as a therapeutic agent .

Case Studies

  • Antimicrobial Efficacy Against H. pylori :
    • In vitro studies revealed that this compound significantly inhibited the growth of H. pylori, suggesting its potential as an alternative treatment for infections resistant to conventional antibiotics .
  • Anticancer Mechanisms :
    • A study evaluated the compound's effect on colorectal cancer cells, showing that it induced G2/M phase cell cycle arrest and increased expression of pro-apoptotic markers . This indicates its mechanism involves modulation of cell cycle progression and apoptosis pathways.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Ethyl 2-methoxyquinoline-5-carboxylate, and how can reaction parameters be optimized?

  • Methodological Answer : this compound can be synthesized via cyclization of substituted anilines with β-keto esters under acidic conditions. Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or acetic acid), and catalyst choice (e.g., polyphosphoric acid). Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios of precursors to minimize byproducts. For analogous quinoline derivatives, yields improve with inert atmospheres (N₂) and reflux conditions .
  • Data Example : Similar compounds (e.g., Ethyl 5-methoxyindole-2-carboxylate) show optimal yields (75–85%) at 110°C in ethanol with a 1:1.2 molar ratio of amine to ester .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For NMR:

  • ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm) and ester ethyl groups (δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for CH₂) confirm substituents.
  • ¹³C NMR : Carbonyl signals (C=O, ~δ 165–170 ppm) and quinoline aromatic carbons (~δ 110–150 ppm) validate the core structure.
    • Infrared (IR) spectroscopy identifies ester C=O stretches (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹). Cross-validate with elemental analysis (C, H, N) to confirm purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via the SHELX suite) determines bond lengths, angles, and torsional conformations. For example:

  • Crystallization : Grow crystals via slow evaporation in ethanol/dichloromethane (1:1).
  • Refinement : Use SHELXL-2018 to model thermal displacement parameters and validate hydrogen bonding (e.g., C-H···O interactions). Contradictions in NMR vs. X-ray data (e.g., rotameric forms) are resolved by comparing experimental and simulated powder XRD patterns .
    • Data Example : A related ethyl carboxylate (Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) showed C=O bond lengths of 1.21 Å, consistent with computational predictions .

Q. What computational methods predict the reactivity of this compound, and how do they align with experimental results?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties and reaction pathways. Key steps:

  • Geometry Optimization : Minimize energy using Gaussian 08.
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
  • Reactivity Validation : Compare computed IR spectra (scaled by 0.96) with experimental data to identify discrepancies (e.g., dimerization effects in O-H stretches) .

Q. How should researchers address contradictions in spectroscopic data or synthetic yields during method development?

  • Methodological Answer :

  • Step 1 : Replicate experiments under identical conditions to rule out procedural errors.
  • Step 2 : Cross-validate using complementary techniques (e.g., HRMS for molecular weight confirmation if NMR signals overlap).
  • Step 3 : Analyze impurities via LC-MS or preparative TLC. For yield discrepancies, optimize stoichiometry (e.g., excess β-keto ester) or explore alternative catalysts (e.g., Lewis acids like ZnCl₂) .

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